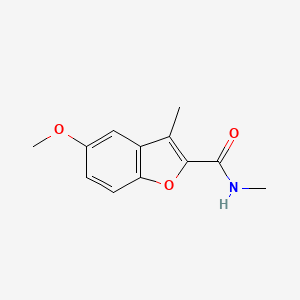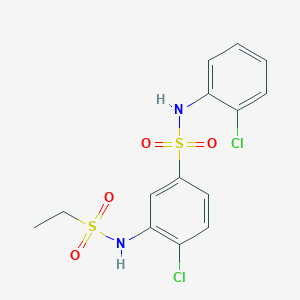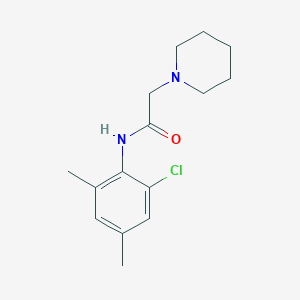![molecular formula C17H23N5O B7636612 4-[(3,5-dimethylpyrazol-1-yl)methyl]-N-pyridin-2-ylpiperidine-1-carboxamide](/img/structure/B7636612.png)
4-[(3,5-dimethylpyrazol-1-yl)methyl]-N-pyridin-2-ylpiperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3,5-dimethylpyrazol-1-yl)methyl]-N-pyridin-2-ylpiperidine-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DPP6, and it belongs to the family of piperidine carboxamides.
Mecanismo De Acción
The mechanism of action of DPP6 is not fully understood. However, studies have shown that DPP6 interacts with voltage-gated potassium channels (Kv4.2) in the brain, which are involved in the regulation of neuronal excitability. DPP6 modulates the activity of Kv4.2 channels, which can lead to changes in neuronal firing rates and the generation of action potentials.
Biochemical and Physiological Effects:
DPP6 has been shown to have several biochemical and physiological effects. Studies have shown that DPP6 modulates the activity of Kv4.2 channels, which can lead to changes in neuronal firing rates and the generation of action potentials. DPP6 has also been shown to have anti-inflammatory properties, which could make it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DPP6 in lab experiments is its specificity for Kv4.2 channels. DPP6 has been shown to selectively modulate the activity of Kv4.2 channels, which can make it a useful tool for studying the role of these channels in neuronal excitability. However, one of the limitations of using DPP6 is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for research on DPP6. One area of research is in the development of new compounds that are structurally similar to DPP6 but have improved solubility and bioavailability. Another area of research is in the identification of new therapeutic applications for DPP6, particularly in the treatment of neurological disorders and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of DPP6 and its effects on neuronal excitability.
Métodos De Síntesis
The synthesis of DPP6 is a complex process that involves several steps. One of the most common methods used for the synthesis of DPP6 is the reaction of 4-piperidone with 3,5-dimethylpyrazole in the presence of a reducing agent. The resulting product is then treated with pyridine-2-carboxylic acid to obtain DPP6. Other methods for the synthesis of DPP6 include the use of palladium catalysts and microwave irradiation.
Aplicaciones Científicas De Investigación
DPP6 has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of neurological disorders. Studies have shown that DPP6 is involved in the modulation of ion channels in the brain, which play a critical role in the regulation of neuronal excitability. DPP6 has also been shown to have anti-inflammatory properties, which could make it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
4-[(3,5-dimethylpyrazol-1-yl)methyl]-N-pyridin-2-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-13-11-14(2)22(20-13)12-15-6-9-21(10-7-15)17(23)19-16-5-3-4-8-18-16/h3-5,8,11,15H,6-7,9-10,12H2,1-2H3,(H,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGKGTXGKDYIID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)C(=O)NC3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]ethenyl]benzoic acid](/img/structure/B7636536.png)
![2-[4-(tert-butylsulfamoyl)-3,5-dimethylpyrazol-1-yl]-N-cyclohexylacetamide](/img/structure/B7636539.png)





![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl 3-(tetrazol-1-yl)benzoate](/img/structure/B7636584.png)

![4-[1-(2-Chloro-6-fluorophenyl)ethylamino]butanenitrile](/img/structure/B7636586.png)

![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[4-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7636600.png)
